(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid
Description
The compound "(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid" is a multifunctional molecule with three key structural elements:
Fmoc Protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus, widely used in solid-phase peptide synthesis (SPPS) to protect amines during chain elongation .
PEG-like Chain: A 15-atom tetraoxapentadecanamide moiety (3,6,9,12-tetraoxapentadecan-15-amido), which introduces polyethylene glycol (PEG)-like hydrophilicity to enhance solubility and biocompatibility .
Carbamoyl Functionalization: A terminal 4-(hydroxymethyl)phenyl carbamoyl group, likely serving as a conjugation site or enhancing target binding via aromatic interactions.
This compound is likely designed for applications in drug delivery or bioconjugation, leveraging the Fmoc group for stepwise synthesis and the PEG chain for improved pharmacokinetics.
Properties
Molecular Formula |
C43H55N5O13 |
|---|---|
Molecular Weight |
849.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-[4-(hydroxymethyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H55N5O13/c1-28(40(53)46-29(2)41(54)48-37(25-39(51)52)42(55)47-31-13-11-30(26-49)12-14-31)45-38(50)15-17-57-19-21-59-23-24-60-22-20-58-18-16-44-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,49H,15-27H2,1-2H3,(H,44,56)(H,45,50)(H,46,53)(H,47,55)(H,48,54)(H,51,52)/t28-,29-,37-/m0/s1 |
InChI Key |
DUAREHDODGOEJG-PBCNQIPESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid involves multiple steps, each requiring specific reaction conditions. The synthesis typically begins with the protection of the amino groups using fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The subsequent steps involve the coupling of various amino acids and other building blocks using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final deprotection and purification steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to streamline the coupling and deprotection steps. The use of high-performance liquid chromatography (HPLC) for purification ensures the production of high-purity material suitable for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Reagents like trifluoroacetic acid (TFA) are used for deprotection of the Fmoc group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Deprotected amines or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound is significant in the development of peptide-based drugs. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis, facilitating the creation of diverse peptide libraries for screening against various diseases.
2. Targeting Melanocortin Receptors:
Research has indicated that derivatives of this compound can modulate the activity of melanocortin receptors, specifically the melanocortin-5 receptor (MC5R). This modulation is crucial for developing treatments for conditions such as obesity and metabolic disorders. A study highlighted the potential of Fmoc-based compounds in enhancing receptor affinity and selectivity, which could lead to more effective therapeutic agents .
Biochemical Applications
1. Enzyme Inhibition:
The compound has shown promise as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in metabolic pathways. For instance, modifications to the amide bonds have been explored to improve binding affinities to target enzymes, thereby enhancing inhibitory effects .
2. Antioxidant Properties:
Recent studies have suggested that certain derivatives exhibit antioxidant properties, making them candidates for further research in preventing oxidative stress-related diseases. The presence of hydroxymethylphenyl groups has been linked to increased radical scavenging activity .
Case Studies
1. Synthesis and Biological Evaluation:
A recent study synthesized a series of Fmoc-protected amino acids based on this compound and evaluated their biological activities against various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to unmodified counterparts .
2. Peptide Library Screening:
In another study, a library of peptides synthesized using this compound was screened for neuroprotective effects. The findings revealed several peptides with promising activity in cellular models of neurodegeneration, suggesting potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The multiple amide and carbamoyl groups allow for hydrogen bonding and electrostatic interactions with target molecules, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between the target compound and similar Fmoc-protected derivatives:
Key Research Findings
Role of PEG Chains: The tetraoxapentadecanamide segment in the target compound mimics PEGylation, a strategy used to prolong circulation half-life and reduce immunogenicity in therapeutic proteins . This contrasts with non-PEGylated analogs (e.g., ), which rely on aromatic or halogenated groups for stability.
Carbamoyl vs. Other Functional Groups : The 4-(hydroxymethyl)phenyl carbamoyl group offers a reactive site for coupling to biomolecules (e.g., antibodies or enzymes), distinguishing it from compounds with passive aromatic () or fluorinated () moieties.
Synthetic Utility: The Fmoc group enables SPPS compatibility, similar to analogs like Fmoc-Dap(CONH₂)-OH .
Performance in Biomedical Contexts
- Solubility : The PEG chain significantly improves aqueous solubility compared to purely hydrophobic analogs like the o-tolyl derivative .
- Stability : Fluorinated analogs () exhibit enhanced metabolic resistance, whereas the target compound’s PEG chain may reduce enzymatic degradation in vivo.
- Conjugation Efficiency: The hydroxymethylphenyl carbamoyl group likely outperforms non-activated aromatic groups (e.g., ) in bioconjugation yield, comparable to nitrophenoxy-activated intermediates .
Biological Activity
The compound (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid represents a complex structure with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may influence its biological activity. Its structure includes:
- A fluorenylmethoxycarbonyl (Fmoc) group.
- Multiple amino acids and amide linkages .
- A hydroxymethyl phenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the Fmoc group may enhance its stability and solubility, facilitating cellular uptake. Research indicates that compounds with similar structures exhibit activity against various biological pathways.
Enzyme Inhibition
The compound's design suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, the incorporation of amino acid sequences allows for selective binding to enzyme active sites, potentially leading to inhibition. Preliminary studies suggest that modifications in the peptide sequence can significantly affect enzyme selectivity and potency .
Study 1: Antitumor Activity
A recent study investigated the antitumor effects of structurally similar compounds in vitro. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways. While direct evidence for the compound is lacking, the structural similarities suggest a potential for similar activity .
Study 2: Enzyme Selectivity
Research focusing on enzyme inhibitors has demonstrated that modifications to peptide structures can enhance selectivity for specific caspases. Compounds designed with bulky groups at strategic positions showed increased selectivity for caspase-2 over caspase-3, suggesting that the compound might also exhibit selective inhibition properties based on its unique structure .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
